

# In-depth Technical Guide: 2-(4-Hydroxyphenyl)-5-pyrimidinol

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## Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No.: B126618

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InChI Key: BKOPBDRWHKDPPN-UHFFFAOYSA-N

## Abstract

This technical guide provides a comprehensive overview of **2-(4-Hydroxyphenyl)-5-pyrimidinol**, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document collates available data on its chemical properties, synthesis, and potential biological applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules. While extensive quantitative biological data and detailed experimental protocols for this specific compound are not widely published, this guide presents related information from analogous structures and outlines general methodologies relevant to its study.

## Chemical and Physical Properties

**2-(4-Hydroxyphenyl)-5-pyrimidinol** is a solid, crystalline powder with the following properties:

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	188.18 g/mol	[1]
CAS Number	142172-97-2	[1]
Melting Point	235-240 °C	[2]
Appearance	Powder or crystals	
Purity	≥90%	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(4-Hydroxyphenyl)-5-pyrimidinol** is not readily available in the reviewed literature, a relevant synthetic transformation involving this compound is documented. A study on the regioselective synthesis of ortho-nitrophenols reports the nitration of **2-(4-hydroxyphenyl)-5-pyrimidinol**. [3]

### Nitration of 2-(4-Hydroxyphenyl)-5-pyrimidinol

Experimental Protocol: Treatment of **2-(4-hydroxyphenyl)-5-pyrimidinol** with cerium (IV) ammonium nitrate (CAN) results in the nitration of both the phenyl and pyrimidinol rings, yielding 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol. [3] The reaction was carried out under an atmosphere of dry nitrogen. [3]

Reaction:

- Starting Material: **2-(4-Hydroxyphenyl)-5-pyrimidinol**
- Reagent: Cerium (IV) ammonium nitrate (CAN)
- Product: 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol
- Yield: 79% [3]

It was noted that using only one equivalent of CAN still produced the dinitrated product, albeit in a much lower yield (10%), with no observation of a mono-nitrated derivative. [3]

## Biological Activity and Potential Applications

**2-(4-Hydroxyphenyl)-5-pyrimidinol** is recognized as a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.<sup>[2]</sup> Its structural features suggest potential interactions with various biological targets.

### Potential as a STAT6 Inhibitor Precursor

While direct inhibitory activity of **2-(4-Hydroxyphenyl)-5-pyrimidinol** on STAT6 has not been reported, structurally related pyrimidine derivatives have shown potent inhibition of this transcription factor. STAT6 is a key player in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper cell 2 (Th2) differentiation, a process implicated in allergic diseases like asthma.<sup>[4]</sup>

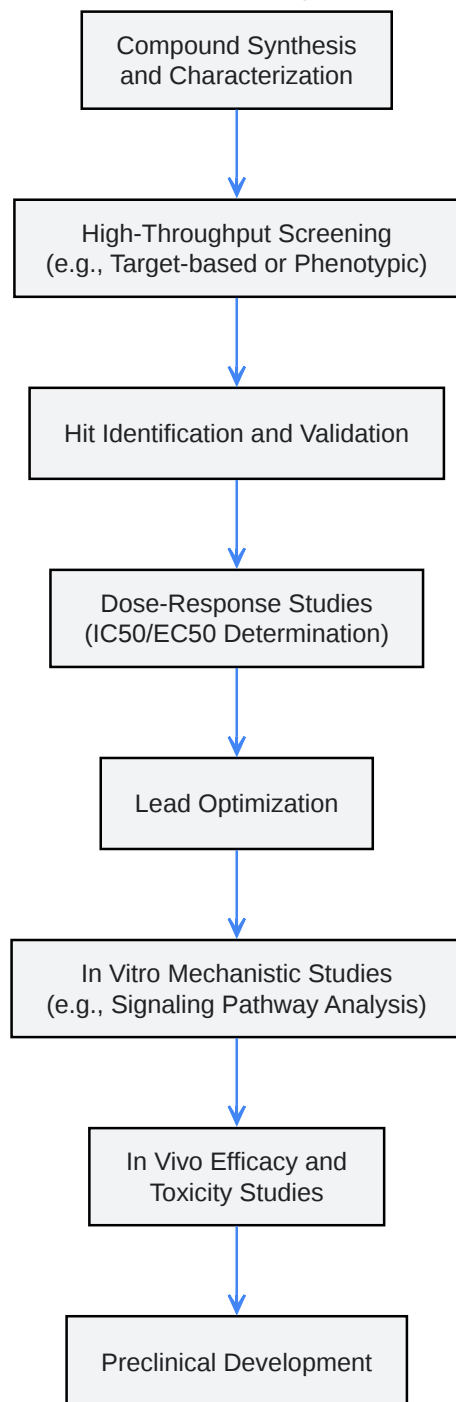
A study on 2- $\{[2-(4\text{-hydroxyphenyl})\text{ethyl}]\text{amino}\}$ pyrimidine-5-carboxamide derivatives, which share the hydroxyphenyl and pyrimidine motifs, identified compounds with significant STAT6 inhibitory activity.<sup>[4]</sup> For instance, 4-(benzylamino)-2- $\{[2-(3\text{-chloro-4-hydroxyphenyl})\text{ethyl}]\text{amino}\}$ pyrimidine-5-carboxamide (AS1517499) exhibited an  $\text{IC}_{50}$  value of 21 nM for STAT6 inhibition and an  $\text{IC}_{50}$  of 2.3 nM for the inhibition of IL-4-induced Th2 differentiation in mouse spleen T cells.<sup>[4]</sup>

This suggests that the 2-(4-hydroxyphenyl)pyrimidine scaffold could be a valuable starting point for the design of novel STAT6 inhibitors.

## General Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for the biological evaluation of compounds like **2-(4-Hydroxyphenyl)-5-pyrimidinol**, from initial screening to more detailed mechanistic studies.

## General Workflow for Biological Evaluation

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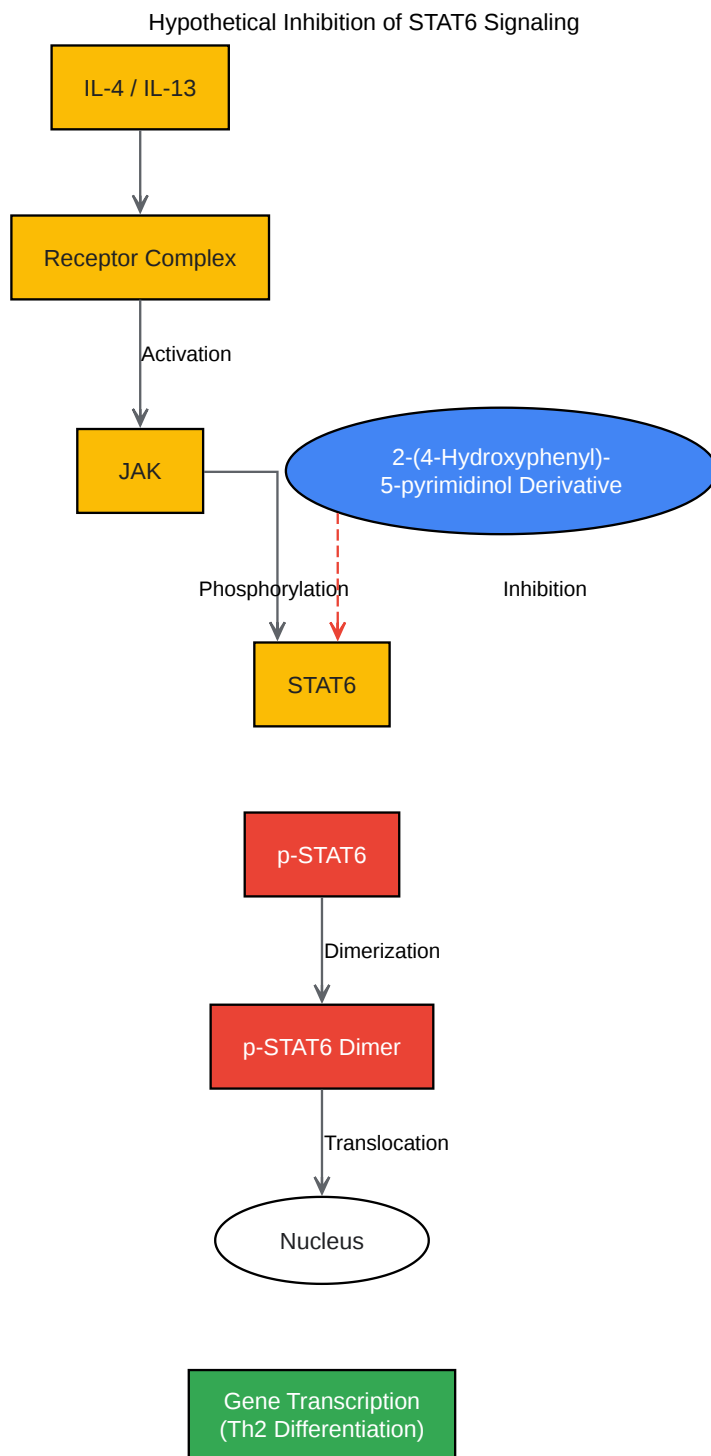
## General Workflow for Biological Evaluation

## Signaling Pathway Interactions

Specific signaling pathways modulated by **2-(4-Hydroxyphenyl)-5-pyrimidinol** have not been elucidated in the available literature. However, based on the activity of related pyrimidine derivatives, the STAT6 signaling pathway is a potential area of investigation.

## Hypothetical STAT6 Signaling Pathway Inhibition

The following diagram illustrates the canonical STAT6 signaling pathway and the hypothetical point of inhibition by a derivative of **2-(4-Hydroxyphenyl)-5-pyrimidinol**.



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Hypothetical Inhibition of STAT6 Signaling

## Conclusion

**2-(4-Hydroxyphenyl)-5-pyrimidinol** is a chemical entity with demonstrated utility as a synthetic intermediate. While direct and extensive biological data for this specific molecule are currently limited in the public domain, its structural relationship to potent inhibitors of key biological targets, such as STAT6, highlights its potential for further investigation in drug discovery programs. Future research should focus on the development of detailed synthetic protocols, comprehensive biological screening, and elucidation of its mechanism of action to fully realize its therapeutic potential.

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